Product packaging for Hyperforin dicyclohexylammonium salt(Cat. No.:CAS No. 238074-03-8)

Hyperforin dicyclohexylammonium salt

Cat. No.: B608025
CAS No.: 238074-03-8
M. Wt: 718.1 g/mol
InChI Key: KJVNMVCMFQAPDM-DNSWOBEMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Hyperforin (B191548) as a Key Research Compound in Natural Product Chemistry

Hyperforin is a complex natural product belonging to the class of prenylated phloroglucinol (B13840) derivatives. numberanalytics.com It is recognized as one of the principal and most biologically active substances derived from Hypericum perforatum, an herb with a long history in traditional medicine. nih.gov In the field of natural product chemistry, hyperforin is a subject of significant interest due to its intricate and unique bicyclic structure and its wide spectrum of pharmacological activities. numberanalytics.comresearchgate.net These activities include antidepressant, anti-inflammatory, antimicrobial, and anticancer effects, making it a valuable lead compound for drug discovery and development. researchgate.netabcam.com The complex molecular architecture of hyperforin has also presented a considerable challenge for total synthesis, a feat that remains unaccomplished to date. nih.gov

Rationale for the Utilization of Hyperforin Dicyclohexylammonium (B1228976) Salt in Experimental Paradigms

The primary challenge in the experimental use of pure hyperforin is its inherent instability. nih.govresearchgate.net The molecule is highly susceptible to degradation through oxidation, particularly when exposed to light and air, which complicates the standardization of extracts and affects the reproducibility of research findings. nih.govresearchgate.net

To overcome this limitation, researchers utilize the dicyclohexylammonium (DCHA) salt of hyperforin. The formation of this salt significantly enhances the compound's stability, making it a more reliable and practical substance for in vitro and in vivo experimental models. researchgate.netaun.edu.eg Studies have shown that while Hyperforin DCHA salt is more stable, its stability can still be limited under certain cell culture conditions, particularly in the absence of stabilizing agents like fetal calf serum (FCS). aun.edu.eg The dicyclohexylamine (B1670486) moiety itself is considered pharmacologically inactive, ensuring that the observed biological effects can be attributed directly to the hyperforin component. This stabilized form allows for more accurate and consistent investigation into the molecular mechanisms of hyperforin.

Overview of Principal Academic Research Trajectories and Scientific Inquiry

Research utilizing Hyperforin dicyclohexylammonium salt is diverse, reflecting the multifaceted biological profile of the parent compound. Key research trajectories include:

Neuropharmacology and Antidepressant Mechanisms: A primary focus is on its antidepressant-like effects. Hyperforin is known to activate the Transient Receptor Potential Canonical 6 (TRPC6) channel, which modulates calcium levels and is believed to inhibit the reuptake of neurotransmitters like serotonin. medchemexpress.comtebubio.com

Anti-Inflammatory Research: The compound is extensively studied for its potent anti-inflammatory properties. Research has demonstrated its ability to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) in various experimental models, including human astrocytoma cells and whole blood. nih.gov It also inhibits microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway, thereby suppressing the formation of prostaglandin E2 in vivo. nih.gov

Oncology and Cancer Research: Hyperforin DCHA salt has been used to investigate the anticancer potential of hyperforin. Studies show it can induce apoptosis (programmed cell death) in tumor cell lines, such as in K562 leukemia cells, through pathways involving the mitochondria. nih.govnih.gov It has also been shown to inhibit tumor cell growth and angiogenesis. nih.gov

Metabolic and Endocrine System Studies: Emerging research points to its potential role in metabolic diseases. It has been shown to protect pancreatic β-cells from cytokine-induced damage, suggesting a potential utility in diabetes research. researchgate.netnih.gov

Chemical and Physical Properties

The table below summarizes the key chemical and physical identifiers for this compound.

PropertyValueSource
IUPAC Name N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione nih.gov
Molecular Formula C₄₇H₇₅NO₄ abcam.comnih.gov
Molecular Weight 718.1 g/mol abcam.comnih.gov
CAS Number 238074-03-8 abcam.comnih.gov
Appearance White to Light Yellow Solid
Solubility Soluble in DMSO, Ethanol abcam.com
Parent Compound Hyperforin (CID: 441298) nih.gov
Component Compounds Dicyclohexylamine (CID: 7582), Hyperforin (CID: 441298) nih.gov

Selected Research Findings

The following table details specific research findings from studies using this compound.

Research AreaExperimental ModelKey FindingReference
Anti-Inflammatory Human Astrocytoma Cells (U373MG)Inhibited substance P-induced Interleukin-6 (IL-6) release with an IC₅₀ of 1.6 pM. nih.gov
Anti-Inflammatory Carrageenan-induced pleurisy in ratsSuppressed prostaglandin E₂ (PGE₂) formation in vivo. nih.gov
Anticancer Human Leukemia Cells (K562)Induced apoptosis through a mitochondrial-related pathway. nih.gov
Neuropharmacology In vitro assaysActivates Transient Receptor Potential Canonical 6 (TRPC6) channels. medchemexpress.comtebubio.com
Dermatology/Psoriasis Imiquimod-induced psoriasis-like mouse modelAmeliorated psoriatic skin lesions and inhibited inflammatory cell infiltration. medchemexpress.com
Anti-angiogenesis Human Dermal Microvascular Endothelial Cells (HDMEC)Inhibited microvascular tube formation and proliferation with an IC₅₀ of 3.7 μmol/L. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H75NO4 B608025 Hyperforin dicyclohexylammonium salt CAS No. 238074-03-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52O4.C12H23N/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3;11-13H,1-10H2/t27-,33+,34+,35-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVNMVCMFQAPDM-DNSWOBEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H75NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677360
Record name (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238074-03-8
Record name (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hyperforine dicyclohexylamine salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Elucidation of Molecular and Cellular Mechanisms of Action of Hyperforin Dicyclohexylammonium Salt

Modulation of Neurotransmitter Reuptake Systems in Preclinical Models

Hyperforin (B191548) dicyclohexylammonium (B1228976) salt, a stable derivative of the primary active constituent of Hypericum perforatum (St. John's Wort), exhibits a broad-spectrum inhibitory effect on the reuptake of several key neurotransmitters in the central nervous system. This modulation is a cornerstone of its pharmacological activity. Unlike many synthetic antidepressants that directly target specific neurotransmitter transporters, hyperforin's mechanism is indirect, primarily initiated by an elevation of intracellular sodium concentrations.

Serotonin, Norepinephrine, and Dopamine Transporter Interactions

Preclinical studies have consistently demonstrated that hyperforin non-selectively inhibits the synaptosomal uptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This inhibition is not achieved through competitive binding to the respective transporters but rather as a consequence of altered ion gradients across the neuronal membrane. The half-maximal inhibitory concentrations (IC50) for the reuptake of these three monoamines are roughly comparable, indicating a broad and non-specific action. Specifically, hyperforin has been identified as an unspecific reuptake inhibitor with IC50 values for serotonin, norepinephrine, and dopamine synaptosomal uptake systems falling between 80 and 200 nmol/l. Another source indicates IC50 values of 0.05-0.10 mcg/ml for these monoamines. nih.gov This broad-spectrum inhibition of monoamine reuptake is a distinguishing feature of hyperforin compared to more selective antidepressant medications. nih.gov

The underlying mechanism involves an increase in the intracellular sodium ion (Na+) concentration. nih.gov This elevation of intracellular Na+ disrupts the electrochemical gradient that drives the transport of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their availability in the synapse.

Inhibition of Monoamine Neurotransmitter Reuptake by Hyperforin
NeurotransmitterTransporterReported IC50 Range
Serotonin (5-HT)SERT80 - 200 nmol/L; 0.05 - 0.10 mcg/mL
Norepinephrine (NE)NET80 - 200 nmol/L; 0.05 - 0.10 mcg/mL
Dopamine (DA)DAT80 - 200 nmol/L; 0.05 - 0.10 mcg/mL

Gamma-Aminobutyric Acid (GABA) and L-Glutamate Transporter Interactions

The inhibitory action of hyperforin on neurotransmitter reuptake extends beyond monoamines to include the major inhibitory and excitatory amino acid neurotransmitters, gamma-aminobutyric acid (GABA) and L-glutamate. This broad activity profile is unique among antidepressant compounds. Kinetic analyses performed on synaptosomal preparations from mouse brains have revealed that hyperforin acts as a non-competitive inhibitor of both GABA and L-glutamate uptake.

In these studies, hyperforin was shown to significantly reduce the maximum velocity (Vmax) of uptake for both neurotransmitters without substantially altering the Michaelis constant (Km). For L-glutamate, the Vmax was reduced from 8.27 to 1.80 pmol/mg/min, and for GABA, the Vmax was decreased from 2.76 to 0.77 pmol/mg/min. This pattern of inhibition is consistent with a mechanism that does not involve direct competition with the neurotransmitter for its binding site on the transporter protein. The IC50 value for the inhibition of GABA reuptake is reported to be in the range of 0.05-0.10 mcg/ml, while for glutamate (B1630785), it is approximately 0.5 mcg/ml. nih.gov

Inhibition of Amino Acid Neurotransmitter Reuptake by Hyperforin
NeurotransmitterEffect on VmaxEffect on KmInhibition Type
L-GlutamateReduced (8.27 to 1.80 pmol/mg/min)Nearly UnchangedNon-competitive
GABAReduced (2.76 to 0.77 pmol/mg/min)Nearly UnchangedNon-competitive

Activation and Modulation of Ion Channels and Transporters

The diverse pharmacological effects of hyperforin dicyclohexylammonium salt are intrinsically linked to its ability to modulate the activity of various ion channels and transporters, leading to significant alterations in intracellular ion concentrations and cellular function.

Transient Receptor Potential Canonical 6 (TRPC6) Channel Activation and Calcium Ion Influx Regulation

A primary molecular target of hyperforin has been identified as the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel. nih.gov Hyperforin acts as a specific activator of TRPC6 channels, inducing the influx of both sodium (Na+) and calcium (Ca2+) into the cell. nih.govmedchemexpress.com This activation of TRPC6 is highly specific, as hyperforin does not appear to affect phylogenetically related channels such as TRPC3. nih.gov

The influx of Na+ through TRPC6 channels is a key event that leads to the breakdown of the membrane sodium gradient, which in turn inhibits the reuptake of various neurotransmitters as described in the previous section. nih.gov Simultaneously, the influx of Ca2+ through these channels modulates intracellular calcium levels, a critical second messenger involved in a myriad of cellular processes. medchemexpress.commedchemexpress.com In preclinical models, the hyperforin-induced cation entry was suppressed in cells expressing a dominant-negative mutant of TRPC6, further confirming the specific role of this channel in mediating the effects of hyperforin. nih.gov

Effects on Other Ligand-Gated and Voltage-Gated Ion Channels

In addition to its specific activation of TRPC6 channels, hyperforin has been shown to exert effects on other classes of ion channels. Research indicates that hyperforin can block the conductance of certain ligand-gated and voltage-gated ion channels. medchemexpress.com

Specifically, hyperforin has been reported to block the conductance of:

Ligand-gated ion channels : including GABA, NMDA, and AMPA receptors. medchemexpress.com In vitro studies have demonstrated that hyperforin exhibits NMDA-receptor-antagonistic properties, inhibiting NMDA-induced calcium influx into cortical neurons at a concentration of 10 microM. nih.gov

Voltage-gated ion channels : including Ca2+, potassium (K+), and Na+ channels. medchemexpress.com However, other reports suggest that hyperforin does not affect voltage-gated sodium channels. nih.gov

The blockade of these channels contributes to the complex pharmacological profile of hyperforin and may play a role in its diverse biological activities. The precise mechanisms and functional consequences of these interactions are areas of ongoing investigation.

Protonophore Activity and Regulation of Intracellular pH

A significant and more recently elucidated mechanism of action for hyperforin is its function as a protonophore. nih.govnih.gov This means that hyperforin can transport protons (H+) across biological membranes, a process that is independent of TRPC6 channel activation. nih.govnih.gov

Hyperforin's protonophore activity leads to an influx of H+ into the cytosol, resulting in cytosolic acidification. nih.govnih.gov In studies using HEK cells, hyperforin induced changes in intracellular pH with a half-maximal concentration (EC50) of 8.5 μM. researchgate.net This acidification, in turn, activates the plasma membrane sodium-proton exchanger (NHE), which works to restore intracellular pH by extruding protons in exchange for sodium ions. nih.govnih.gov The net result is an increase in the free intracellular sodium concentration. nih.govnih.gov

This elevation of intracellular Na+ via its protonophore activity provides an additional, TRPC6-independent mechanism for the inhibition of Na+-dependent neurotransmitter reuptake. nih.govnih.gov Furthermore, the dissipation of proton gradients across vesicular membranes by hyperforin can impair the storage of monoamines in synaptic vesicles, further contributing to its modulation of neurotransmission. nih.gov

Summary of Ion Channel and Transporter Modulation by Hyperforin
Channel/ActivityEffect of HyperforinPrimary Consequence
TRPC6 ChannelsActivationInflux of Na+ and Ca2+
Ligand-Gated Ion Channels (GABA, NMDA, AMPA)Blockade of ConductanceModulation of neuronal excitability
Voltage-Gated Ion Channels (Ca2+, K+, Na+)Blockade of ConductanceModulation of neuronal signaling
Protonophore ActivityH+ transport across membranesCytosolic acidification and subsequent increase in intracellular Na+

Nuclear Receptor Interactions and Transcriptional Regulation

This compound engages in significant interactions with nuclear receptors, leading to the regulation of gene transcription. This interaction is a key aspect of its molecular mechanism of action, particularly concerning its influence on xenobiotic metabolism.

Pregnane (B1235032) X Receptor (PXR) Activation and Induction of Cytochrome P450 Enzymes (e.g., CYP3A4) in Preclinical Models

Hyperforin is a potent ligand and activator of the Pregnane X Receptor (PXR), an orphan nuclear receptor primarily expressed in the liver and intestines. pnas.orgpnas.orgaphios.comsigmaaldrich.com PXR functions as a xenobiotic sensor that regulates the expression of genes involved in the metabolism and detoxification of foreign substances, including drugs. pnas.orgnih.gov Upon activation by a ligand such as hyperforin, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements in the promoter regions of target genes. pnas.org

One of the most significant downstream effects of PXR activation by hyperforin is the marked induction of cytochrome P450 3A4 (CYP3A4) expression. pnas.orgpnas.orgnih.gov Preclinical studies using primary human hepatocytes have demonstrated that treatment with hyperforin leads to a substantial increase in CYP3A4 mRNA levels. pnas.orgpnas.org This induction of CYP3A4, a major enzyme responsible for the metabolism of a large percentage of clinically used drugs, provides a molecular basis for the well-documented drug-drug interactions associated with St. John's wort, the herbal source of hyperforin. pnas.orgnih.gov The activation of PXR by hyperforin has been identified as the primary mechanism behind these interactions. pnas.orgnih.gov Research has shown a significant correlation between the hyperforin content of various St. John's wort preparations and the magnitude of CYP3A4 induction. nih.gov Hyperforin is considered a high-affinity PXR ligand, with a reported Ki value of 27 nM. pnas.org

Receptor/EnzymeAction of HyperforinModel SystemReference
Pregnane X Receptor (PXR)Potent Ligand and ActivatorIn vitro, Primary Human Hepatocytes pnas.orgpnas.org
Cytochrome P450 3A4 (CYP3A4)Marked Induction of ExpressionPrimary Human Hepatocytes, LS174T cells pnas.orgpnas.orgnih.gov

Enzyme Inhibition and Pathway Perturbation

Inhibition of Matrix Proteinases (e.g., Leukocyte Elastase, Cathepsin G, Urokinase-type Plasminogen Activator)

Preclinical studies have shown that this compound can inhibit several proteinases that are instrumental in the degradation of the extracellular matrix. nih.govaacrjournals.org This inhibition is dose-dependent and follows a noncompetitive pattern. nih.govaacrjournals.org Among the matrix proteinases affected, leukocyte elastase is the most potently inhibited, with a reported IC50 of 3 μmol/L. nih.govaacrjournals.org Other inhibited proteinases include cathepsin G and the urokinase-type plasminogen activator (uPA). nih.govaacrjournals.orgcapes.gov.br The inhibition of these enzymes is significant as they play roles in tissue remodeling, inflammation, and tumor cell invasion. nih.govaacrjournals.orguni.lu

EnzymeTypeIC50Reference
Leukocyte ElastaseMatrix Proteinase3 μmol/L nih.govaacrjournals.org
Cathepsin GMatrix ProteinaseNot specified nih.govaacrjournals.org
Urokinase-type Plasminogen Activator (uPA)Matrix ProteinaseNot specified nih.govaacrjournals.org

Modulation of Prostaglandin (B15479496) Synthesis Enzymes (e.g., Microsomal Prostaglandin E2 Synthase-1, Cyclooxygenase-1)

Hyperforin has been identified as an inhibitor of key enzymes involved in the synthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects, including roles in inflammation. nih.govnih.gov Specifically, hyperforin targets microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. nih.govnih.govcaymanchem.com In cell-free assays, hyperforin efficiently blocks the conversion of PGH2 to PGE2 mediated by mPGES-1, with a reported IC50 of 1 µM. nih.govcaymanchem.comresearchgate.net

In addition to its effect on mPGES-1, hyperforin also modulates the activity of cyclooxygenase-1 (COX-1). nih.govnih.govresearchgate.net It has been shown to suppress COX-1 product formation in human platelets. nih.gov In thrombin-stimulated human platelets, hyperforin suppressed the formation of the COX-1 product 12(S)-hydroxyheptadecatrienoic acid with an IC50 of 0.3 µM. nih.gov However, its effect on COX-2 is minimal. nih.govnih.gov This dual inhibition of both 5-LO and COX-1 suggests a potential for hyperforin in conditions related to eicosanoids. nih.govresearchgate.net

Impact on 5-Lipoxygenase Activating Protein and Sirtuin Activity

Hyperforin has been shown to inhibit 5-lipoxygenase (5-LO) product formation, and this mechanism involves interference with the 5-lipoxygenase-activating protein (FLAP). caymanchem.comnih.gov Upon cell stimulation, 5-LO translocates to the nuclear membrane where it receives arachidonic acid from FLAP. nih.gov Hyperforin's interference with this pathway contributes to its anti-inflammatory properties. nih.gov

Furthermore, there is evidence to suggest that hyperforin can impact the activity of sirtuins. caymanchem.comresearchgate.net Sirtuins are a class of proteins that play a role in various cellular processes, including aging, transcription, and apoptosis. caymanchem.com The modulation of sirtuin activity represents another facet of hyperforin's complex molecular actions. caymanchem.comlookchem.com

Cell Signaling Pathway Modulation

This compound modulates a variety of intracellular signaling pathways, influencing cellular processes such as proliferation, inflammation, and survival. A primary mechanism of action is its role as an activator of the transient receptor potential canonical 6 (TRPC6) channels. aphios.commedchemexpress.commedchemexpress.com Activation of these non-selective cation channels leads to an increase in intracellular calcium levels, which in turn can trigger downstream signaling cascades. medchemexpress.commdpi.com

Research has indicated that hyperforin can suppress the phosphorylation of components within the mitogen-activated protein kinase (MAPK) and STAT3 pathways in tumor necrosis factor-alpha (TNF-α) stimulated cells. medchemexpress.com The MAPK pathway, including extracellular signal-regulated kinase 1/2 (ERK1/2), is crucial for cell proliferation, and its inhibition by hyperforin has been observed in cancer cell lines. nih.govaacrjournals.orgnih.gov

Additionally, hyperforin has been reported to block the activity of the pro-survival transcription factor NF-κB. mdpi.comunivr.it The inhibition of NF-κB activation has been noted in various cancer cell models, contributing to the compound's cytostatic and cytotoxic effects. mdpi.comunivr.it It also affects signaling molecules such as FRA1, pcJun, and pCREB, which are influenced by intracellular calcium levels. mdpi.com

Signaling Pathway/MoleculeEffect of HyperforinCell ModelReference
TRPC6 ChannelsActivationPC12 cells, Hippocampal neurons medchemexpress.com
MAPK (ERK1/2)Inhibition of constitutive activity/phosphorylationC-26, HT-1080, HaCaT cells nih.govaacrjournals.orgmedchemexpress.com
STAT3Suppression of phosphorylationHaCaT cells medchemexpress.com
NF-κBInhibition of activationBladder cancer cells, Melanoma cells mdpi.comunivr.it

Regulation of Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Activity

This compound has been shown to modulate the activity of the Extracellular Signal-Regulated Kinase (ERK1/2) pathway, a critical signaling cascade involved in cell proliferation and differentiation. Research indicates that the compound can inhibit the constitutive activity of ERK1/2 in various cancer cell lines. nih.gov For instance, in C-26 murine colon carcinoma cells, a concentration of 0.5 µM of this compound was sufficient to reduce ERK1/2 activity. nih.gov This inhibitory action is significant as the ERK pathway is often hyperactivated in cancer, promoting uncontrolled cell growth.

In glioblastoma cells, hyperforin has been observed to suppress the anti-apoptotic potential of the cells by inactivating the EGFR/ERK/NF-κB signaling pathway. nih.gov This suggests that its mechanism involves targeting upstream regulators of ERK, such as the epidermal growth factor receptor (EGFR).

Conversely, in non-cancerous cells, hyperforin can stimulate the ERK1/2 pathway. In human intestinal epithelial cells, hyperforin was found to induce the expression of interleukin-8 (IL-8), an inflammatory mediator, in a manner dependent on the activation of ERK1/2. nih.gov This dual regulatory role—inhibition in some cancer models and activation in other cellular contexts—highlights the complex and context-dependent effects of the compound on the ERK1/2 pathway.

Table 1: Effect of this compound on ERK1/2 Pathway

Cell Line Concentration Observed Effect Reference
C-26 (murine colon carcinoma) 0.5 µM Inhibition of constitutive ERK1/2 activity nih.gov
Glioblastoma cells Not specified Inactivation of EGFR/ERK/NF-κB signaling nih.gov

Suppression of MAPK and STAT3 Pathways in Cellular Models

The regulatory effects of this compound extend to the broader Mitogen-Activated Protein Kinase (MAPK) pathway and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. medchemexpress.commdpi.com Both pathways are crucial for cell survival, proliferation, and inflammation, and their constitutive activation is a hallmark of many cancers.

In TNF-α stimulated HaCaT cells (a human keratinocyte line), this compound was shown to suppress the phosphorylation of both MAPK and STAT3 pathways at concentrations ranging from 0.1 to 10 µM. medchemexpress.com This indicates an anti-inflammatory effect by interfering with TNF-α-induced signaling.

Further studies in human melanoma cell lines have confirmed that hyperforin can block the activity of the pro-survival transcription factor STAT3. mdpi.com Constitutive activation of STAT3 plays a vital role in the development and progression of melanoma. mdpi.com By inhibiting these pathways, this compound can effectively hinder tumor cell proliferation and survival.

Table 2: Suppression of MAPK and STAT3 Pathways by this compound

Cellular Model Stimulant Concentration Range Pathway(s) Suppressed Reference
HaCaT (human keratinocytes) TNF-α 0.1, 1, 10 µM MAPK and STAT3 phosphorylation medchemexpress.com

Involvement of Mitochondrial Pathways in Cellular Apoptosis Induction

A primary mechanism for the antitumor activity of this compound is the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. nih.govnih.gov This process involves a series of coordinated molecular events centered on the mitochondria.

In chronic myeloid leukemia K562 cells, treatment with this compound led to a dose- and time-dependent inhibition of cell growth, with an IC50 value of 8.6 µM after 48 hours. nih.gov This cytotoxic effect was mediated by the induction of apoptosis, as evidenced by DNA fragmentation and nuclear condensation. nih.gov The mechanism involved the dissipation of the mitochondrial transmembrane potential, which is a key early event in mitochondrial-mediated apoptosis. nih.govnih.gov This loss of potential was followed by the release of cytochrome c from the mitochondria into the cytosol. nih.gov

The release of cytochrome c triggers a cascade of caspase activation. Research has shown that this compound treatment induces the activation of caspase-9 (an initiator caspase in the mitochondrial pathway) and caspase-3 (an executioner caspase). nih.gov The activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov

This apoptotic process is also regulated by the Bcl-2 family of proteins. This compound treatment has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate the expression of pro-apoptotic proteins, further promoting cell death. nih.govmdpi.com

Table 3: Mitochondrial Events in Apoptosis Induced by this compound

Cell Line Key Event Molecular Changes Reference
K562 (chronic myeloid leukemia) Dissipation of mitochondrial transmembrane potential Release of cytochrome c nih.gov
K562 (chronic myeloid leukemia) Caspase cascade activation Activation of caspase-9 and caspase-3; PARP cleavage nih.gov
K562 (chronic myeloid leukemia) Regulation of Bcl-2 family proteins Down-regulation of anti-apoptotic proteins; Up-regulation of pro-apoptotic proteins nih.gov

Preclinical Biological Activity and Efficacy Studies of Hyperforin Dicyclohexylammonium Salt

In Vitro Cellular Responses and Model Systems

Laboratory studies using cellular models have been crucial in deciphering the mechanisms through which DCHA-HF exerts its effects. These investigations span from its direct impact on cancer cell survival to its influence on the formation of new blood vessels, immune responses, and metabolic regulation.

DCHA-HF has demonstrated potent activity against a range of cancer cell lines, primarily by inhibiting their proliferation and inducing programmed cell death (apoptosis).

In the chronic myeloid leukemia K562 cell line , DCHA-HF showed dose- and time-dependent inhibitory effects, proving more effective than hyperforin (B191548) itself. nih.gov The half-maximal inhibitory concentrations (IC₅₀) were recorded at 8.6 µM for a 48-hour treatment and 3.2 µM for a 72-hour treatment. nih.gov The mechanism of action in K562 cells involves the induction of apoptosis, confirmed by DNA fragmentation and nuclear condensation. nih.gov This process is mediated through a mitochondrial pathway, characterized by the dissipation of mitochondrial transmembrane potential, release of cytochrome c, and the activation of caspases 3, 8, and 9. nih.gov Furthermore, DCHA-HF was found to arrest the cell cycle in the G1 phase, associated with an upregulation of the p53 and p27(Kip1) proteins. nih.gov

Studies on human melanoma cell lines (A375, FO1, and SK-Mel-28), particularly those with BRAF mutations, also highlight the compound's efficacy. febscongress.orgnih.gov Low micromolar concentrations (EC₅₀ of 2–4 µM) were sufficient to affect melanoma cell viability. febscongress.orgnih.gov The compound significantly reduces cell proliferation by decreasing the expression of key cell cycle proteins like cyclin D1, cyclin A2, and CDK4. febscongress.orgnih.gov Beyond inhibiting proliferation, DCHA-HF induces multiple forms of cell death, including apoptosis (evidenced by an increase in cleaved-PARP1), autophagy (marked by increased LC3B expression), and ferroptosis (suggested by lower GPX4 enzyme expression). nih.gov

The compound's broad antiproliferative potential has been noted across various other human and rat tumor cell lines, with IC₅₀ values generally ranging from 3 to 15 µM. researchgate.net

Table 1: Antiproliferative and Apoptotic Effects of Hyperforin Dicyclohexylammonium (B1228976) Salt in Cancer Cell Lines

Cell Line Cancer Type Key Findings IC₅₀ / EC₅₀ Values Citations
K562 Chronic Myeloid Leukemia Induces caspase-dependent apoptosis via mitochondrial pathway; causes G1 cell cycle arrest. 3.2 µM (72h) nih.gov
A375, FO1, SK-Mel-28 Melanoma Reduces cell viability and proliferation; induces apoptosis, autophagy, and ferroptosis. 2–4 µM febscongress.orgnih.gov

| Various Tumor Lines | Including mammary carcinoma, squamous cell carcinoma, lymphoma | General inhibition of growth via induction of apoptosis. | 3–15 µM | researchgate.net |

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. DCHA-HF has been shown to inhibit several key steps in this process.

In models using human umbilical vein endothelial cells (HUVECs ), DCHA-HF demonstrates anti-angiogenic properties. nih.govresearchgate.net Notably, it exhibits little cytotoxic activity against HUVECs at concentrations that are lethal to cancer cells. nih.gov Further studies with hyperforin on bovine aortic endothelial cells showed it could completely abrogate the formation of capillary-like tubes on Matrigel at low micromolar concentrations. medicalmate.gr This effect is achieved without causing cell death in the endothelial cells, suggesting a direct anti-angiogenic mechanism rather than general toxicity. medicalmate.grnih.gov

The compound also curtails the invasive capabilities of endothelial cells. medicalmate.gr This is partly achieved by inhibiting key enzymes involved in breaking down the extracellular matrix. Zymographic assays have shown that treatment with hyperforin leads to a complete inhibition of urokinase and a significant reduction in the activity of matrix metalloproteinase 2 (MMP-2), both of which are crucial for cell invasion and migration. medicalmate.gr

DCHA-HF possesses significant anti-inflammatory and immunomodulatory properties. A key mechanism is its ability to inhibit microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov This enzyme is responsible for producing prostaglandin E2 (PGE₂), a key mediator of inflammation. By targeting mPGES-1, DCHA-HF effectively suppresses PGE₂ formation, which is a critical contributor to inflammatory responses. nih.gov

The compound's activity has also been tested on primary cells from hematological malignancies. In ex vivo studies using leukemic cells from patients with B-cell chronic lymphocytic leukemia (B-CLL ), a type of cancer affecting peripheral blood cells, hyperforin was shown to induce apoptosis. nih.gov This process involved a decrease in the mitochondrial transmembrane potential and the activation of caspase 3. nih.gov

While specific studies on oligodendrocytes are not detailed in the reviewed literature, research into the neurobiological effects of hyperforin points to its potential in neuroprotection. In the context of Alzheimer's disease models, hyperforin has been shown to have neuroprotective capabilities. nih.gov These include the ability to disassemble amyloid-beta aggregates, which form toxic plaques in the brain. nih.gov Furthermore, it has demonstrated the ability to decrease the activation of microglia and reduce astrogliosis, which are cellular inflammatory responses in the central nervous system implicated in neurodegeneration. nih.gov

A significant finding is the role of hyperforin in regulating energy metabolism through the induction of thermogenesis in adipose tissue. nih.gov Thermogenesis is the process of heat production and is considered a promising target for combating obesity. A study identified hyperforin as an agent that promotes thermogenesis via a specific signaling pathway. nih.gov

The mechanism involves hyperforin directly targeting the enzyme dihydrolipoamide (B1198117) S-acetyltransferase (Dlat ). nih.gov This interaction activates the Dlat-AMPK signaling axis . The activation of AMP-activated protein kinase (AMPK) subsequently promotes the expression of PGC-1α, a master regulator of mitochondrial biogenesis, through a Ucp1-dependent pathway, leading to the "browning" of white adipose tissue and increased energy expenditure. nih.gov This effect was confirmed in both in vitro and in vivo models, where the absence of Dlat diminished the thermogenic effect of hyperforin. nih.gov

In Vivo Efficacy and Pharmacological Assessment in Animal Models

The promising results from in vitro studies have been supported by efficacy assessments in various animal models.

In a rat model of mammary carcinoma using MT-450 tumor cells , peritumoral injections of hyperforin significantly inhibited tumor growth. nih.gov This anti-tumor effect was associated with the induction of apoptosis in the tumor cells and a marked reduction in tumor vascularization, confirming its anti-angiogenic activity in a living system. nih.gov

Further demonstrating its anti-angiogenic potential, hyperforin and its derivative aristoforin (B1381203) were shown to suppress tumor-induced lymphangiogenesis (the formation of lymphatic vessels) in a rat model. researchgate.net

The anti-inflammatory effects of DCHA-HF were validated in vivo using models of acute inflammation. In carrageenan-induced rat pleurisy , the compound effectively suppressed the inflammatory response, including the accumulation of inflammatory fluid and cells, and inhibited the production of PGE₂. nih.gov Similarly, in a mouse paw edema model, hyperforin demonstrated potent anti-inflammatory effects, proving to be even more effective than the conventional anti-inflammatory drug indomethacin (B1671933) in this specific model. nih.gov

These in vivo studies corroborate the cellular-level findings, showing that DCHA-HF can effectively inhibit tumor growth, angiogenesis, and inflammation in complex biological systems. researchgate.netnih.govnih.govresearchgate.net

Antidepressant-like Activities in Rodent Behavioral Models (e.g., Forced Swimming Test, Escape Deficit, Anhedonia)

Rodent behavioral models are crucial for the preclinical screening of potential antidepressant compounds. nih.gov These models aim to replicate specific symptoms or endophenotypes of depression in animals. youtube.com

The Forced Swimming Test (FST) is a widely used screening tool where rodents are placed in an inescapable cylinder of water. researchgate.netnih.gov A common observation is that after initial escape-oriented behaviors like swimming and climbing, the animals adopt a passive, immobile posture. researchgate.netnih.gov A reduction in the duration of immobility following drug administration is interpreted as an antidepressant-like effect. researchgate.net

The Escape Deficit model involves exposing animals to an unavoidable stressor, which subsequently impairs their ability to learn to escape a different, avoidable stressor. nih.gov This learned helplessness is considered analogous to the coping deficit seen in depression. An effective antidepressant would prevent or reverse this deficit. nih.gov

Anhedonia , the inability to experience pleasure, is a core symptom of depression. nih.gov In rodent models, this is often assessed by measuring the reduction in consumption of a sweetened solution, such as sucrose (B13894) or vanilla sugar, following chronic stress exposure. nih.govnih.gov

Studies investigating hyperforin have shown its potential in addressing these depressive-like behaviors. In a chronic restraint stress model in mice, hyperforin was found to prevent the development of anhedonia. nih.govresearchgate.net Furthermore, research on Hypericum perforatum extracts, of which hyperforin is a key active principle, demonstrated efficacy in an escape deficit model in rats. nih.govnih.gov The extract acutely protected animals from the behavioral consequences of unavoidable stress and also reversed an established escape deficit. nih.gov

Table 1: Effects of Hyperforin in Rodent Models of Depression

Model Species Key Findings Reference(s)
Anhedonia (Chronic Restraint Stress) Mice Prevented anhedonia induced by chronic restraint stress. nih.gov, researchgate.net
Escape Deficit (Unavoidable Stress) Rats Hypericum perforatum extract (containing hyperforin) acutely protected from and reverted escape deficit. nih.gov

Anti-inflammatory and Immunological Modulations in Rodent Disease Models (e.g., Imiquimod-induced Psoriasis-like murine skin inflammation)

Hyperforin has demonstrated significant anti-inflammatory and immunomodulatory properties in preclinical models. nih.govabcam.com A key model for studying these effects is the imiquimod (B1671794) (IMQ)-induced psoriasis-like skin inflammation in mice, which mimics many features of human psoriasis, a chronic immune-mediated skin disease. researchgate.netnih.gov

In this model, administration of hyperforin was shown to alleviate the psoriatic symptoms. researchgate.net Specifically, it reduced the epidermal thickness and lowered the pathological scores of skin lesions. researchgate.netnih.gov This was accompanied by a suppressed infiltration of CD3+ T cells in the skin. researchgate.netnih.gov

The mechanism behind these effects involves the modulation of key inflammatory pathways. Psoriasis is strongly associated with the IL-23/IL-17 axis. nih.govresearchgate.net Hyperforin was found to suppress the immune responses driven by IL-17A-producing γδ T cells. nih.govresearchgate.net It significantly inhibited IMQ-induced splenomegaly and reduced the infiltration of γδ T cells in both the spleen and lymph nodes. researchgate.netnih.gov Furthermore, hyperforin decreased serum levels of pro-inflammatory cytokines such as TNF-α and IL-6. researchgate.netnih.gov At a molecular level, hyperforin has been shown to reduce the expression and secretion of IL-17A in γδ T cells and suppress the activation of the MAPK/STAT3 signaling pathways. nih.govnih.gov

In other models, hyperforin dicyclohexylammonium salt (Hyperforin-DCHA) inhibited lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) release in whole rat blood, further supporting its anti-inflammatory potential. nih.gov

Table 2: Anti-inflammatory and Immunomodulatory Effects of Hyperforin in Rodent Models

Model Effect Measurement Reference(s)
Imiquimod-induced Psoriasis Alleviated Psoriatic Symptoms Reduced epidermal thickness and pathological scores. researchgate.net, nih.gov
Imiquimod-induced Psoriasis Reduced T-cell Infiltration Decreased infiltration of CD3+ T cells in skin lesions. researchgate.net, nih.gov
Imiquimod-induced Psoriasis Modulated Cytokine Levels Reduced serum levels of TNF-α and IL-6; decreased IL-17A. researchgate.net, nih.gov
Imiquimod-induced Psoriasis Modulated Immune Cells Lessened infiltration of γδ T cells in spleen and lymph nodes. researchgate.net, nih.gov
LPS-induced Inflammation Inhibited Cytokine Release Inhibited IL-6 release in whole rat blood. nih.gov

Antitumor and Antimetastatic Effects in Murine Cancer Models (e.g., C-26, B16-LU8 experimental metastases, orthotopically implanted carcinoma)

The stable dicyclohexylammonium salt of hyperforin (Hyperforin-DCHA) has been evaluated for its antitumor and antimetastatic properties in various murine cancer models. nih.govresearchgate.net These studies utilize specific cancer cell lines to create tumors in mice, allowing for the assessment of a compound's efficacy in a living organism.

In vitro, Hyperforin-DCHA was found to trigger an apoptosis-associated cytotoxic effect in several murine tumor cell lines, including C-26 (colon carcinoma) and B16-LU8 (melanoma). nih.govresearchgate.net These cell lines were among the most sensitive to the compound. nih.govresearchgate.net

More significantly, in vivo studies demonstrated potent antimetastatic effects. nih.govresearchgate.net In an experimental metastasis model where mice received intravenous injections of C-26 or B16-LU8 cells, daily intraperitoneal administration of Hyperforin-DCHA yielded remarkable results. nih.govresearchgate.net The treatment led to a significant reduction in the size of experimental metastases from C-26 cells and a reduction in the number of lung metastases from B16-LU8 cells. nih.govresearchgate.net This was achieved at blood levels that were not directly cytotoxic to the tumor, suggesting a mechanism beyond direct cell killing. nih.govresearchgate.net The observed effects included a notable reduction in inflammatory infiltration and neovascularization within the metastatic sites. nih.govresearchgate.net

Orthotopic tumor models, where tumor cells are implanted into the corresponding organ of origin, are designed to better replicate the natural tumor microenvironment and are valuable in preclinical cancer research. nih.gov While the specific studies cited focused on experimental metastasis models, the potent activity of Hyperforin-DCHA in these systems highlights its potential as a lead compound for preventing cancer spread. nih.govresearchgate.net

Table 3: Antitumor and Antimetastatic Effects of Hyperforin-DCHA in Murine Models

Murine Cancer Model Cell Line Effect Key Findings Reference(s)
In Vitro Cytotoxicity C-26, B16-LU8 Cytotoxic Induced apoptosis; IC50 = 5 to 8 µmol/L. nih.gov, researchgate.net
Experimental Metastasis C-26 (colon carcinoma) Antimetastatic Reduced size of experimental metastases by 38%; reduced lung weight by 48%. nih.gov, researchgate.net
Experimental Metastasis B16-LU8 (melanoma) Antimetastatic Reduced number of lung metastases by 22%. nih.gov, researchgate.net
Experimental Metastasis C-26, B16-LU8 Anti-inflammatory/Anti-angiogenic Markedly reduced inflammatory infiltration and neovascularization. nih.gov, researchgate.net

Pharmacokinetic and Pharmacodynamic Characterization in Animal Models

Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of a compound is essential for its development.

Pharmacokinetic studies in rats have demonstrated the oral bioavailability of hyperforin from Hypericum extracts. nih.govnih.gov Following a single oral administration of a Hypericum extract to rats, maximum plasma concentrations (Cmax) of hyperforin of approximately 370 ng/ml were reached at a Tmax of 3 hours. nih.gov The estimated half-life in rats was 6 hours. nih.gov

Physiologically based pharmacokinetic (PBPK) modeling provides further insights into the compound's disposition. nih.gov Simulations suggest that the unbound concentration of hyperforin is significantly lower in the liver compared to the gut, which has implications for its metabolism and potential for drug interactions. nih.gov Hyperforin is known to be an inducer of cytochrome P450 (CYP) enzymes, a key family of enzymes involved in drug metabolism. nih.govnih.gov PBPK simulations indicate that this induction is much more pronounced in intestinal CYP enzymes than in liver CYP enzymes. nih.gov

Table 4: Pharmacokinetic Parameters of Hyperforin in Rats

Parameter Value Condition Reference(s)
Cmax (Maximum Plasma Concentration) ~370 ng/mL Following oral administration of 300 mg/kg Hypericum extract. nih.gov
Tmax (Time to Cmax) 3 hours Following oral administration. nih.gov
Half-life (t1/2) 6 hours Estimated following oral administration. nih.gov
Clearance 70 ml/min/kg Estimated following oral administration. nih.gov

The biological effects of this compound are dependent on both the concentration of the compound and the duration of exposure. In vitro studies have shown that Hyperforin-DCHA inhibits various proteinases involved in extracellular matrix degradation in a dose-dependent manner. nih.govresearchgate.net For instance, the activity of leukocyte elastase was inhibited with an IC50 of 3 µmol/L. nih.govresearchgate.net Similarly, the inhibition of chemoinvasion by C-26 tumor cells was observed to be dose-dependent. nih.govresearchgate.net

In vivo, the antimetastatic effects were observed following daily administration of Hyperforin-DCHA, demonstrating a time-dependent effect where repeated dosing was necessary to control metastatic growth. nih.govresearchgate.net The pharmacokinetic profile also shows a clear time-course, with plasma concentrations peaking at 3 hours and declining thereafter with a 6-hour half-life in rats. nih.gov

The relationship between plasma concentration and effect is also evident. Studies on IL-6 release found that the concentrations of Hyperforin-DCHA required in vitro to inhibit cytokine release from rat whole blood are about an order of magnitude higher than the hyperforin levels measured in the plasma of rats treated with pharmacologically active doses. nih.gov This highlights the complex relationship between systemic exposure and local activity at the target site.

Advanced Analytical Methodologies for Hyperforin Dicyclohexylammonium Salt Research

Chromatographic Techniques for Quantification in Complex Biological Matrices

Chromatography, particularly high-performance and ultra-high-performance liquid chromatography, stands as the cornerstone for the quantitative analysis of Hyperforin (B191548) dicyclohexylammonium (B1228976) salt in biological samples such as cell culture media. science.govscience.gov

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the predominant techniques for the separation and quantification of Hyperforin dicyclohexylammonium salt from intricate biological matrices. science.govresearchgate.net These methods offer the high resolution required to separate the analyte of interest from endogenous components.

Reversed-phase (RP) chromatography is commonly employed, utilizing stationary phases such as C18. researchgate.net The separation is typically achieved using a mobile phase gradient consisting of an acidified aqueous component (using formic acid, trifluoroacetic acid, or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net

Advanced detection methods are coupled with these separation techniques to ensure specificity and sensitivity:

Diode Array Detection (DAD): This spectrophotometric detector provides information on the ultraviolet-visible absorbance spectrum of the analyte, aiding in peak identification and purity assessment. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): When coupled with HPLC or UHPLC (LC-MS/MS), mass spectrometry provides unparalleled sensitivity and selectivity. tandfonline.com Electrospray ionization (ESI) is a common technique used to generate ions of the target compound, which are then detected by the mass spectrometer. researchgate.net Tandem MS (MS/MS) further enhances selectivity by isolating a specific parent ion and fragmenting it to produce characteristic product ions, a process monitored in techniques like Multiple Reaction Monitoring (MRM) for highly precise quantification.

A summary of typical chromatographic conditions for related phloroglucinol (B13840) analysis is presented below.

ParameterTypical ConditionPurpose
Technique HPLC, UHPLCHigh-resolution separation of analyte from matrix components. researchgate.net
Stationary Phase Reversed-Phase (e.g., C18)Retains the lipophilic hyperforin molecule for separation. researchgate.net
Mobile Phase Acetonitrile/Methanol and Acidified WaterElutes the analyte from the column. The gradient is adjusted for optimal separation. researchgate.net
Detection DAD, ESI-MS/MSProvides sensitive and highly specific quantification of the target compound. researchgate.net

Strategies for Sample Preparation from Complex Research Matrices

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis, aiming to remove interfering substances like proteins and lipids from the biological matrix and to concentrate the analyte.

Three primary techniques are utilized for preparing biological samples for hyperforin analysis:

Protein Precipitation (PPT): This is a straightforward method where a water-miscible organic solvent (e.g., acetonitrile) is added to the biological sample (like plasma or cell culture media) to denature and precipitate proteins. science.gov After centrifugation, the supernatant containing the analyte is collected for analysis. Optimization involves evaluating different organic solvents to maximize analyte extraction while minimizing matrix effects. science.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. Hyperforin, being lipophilic, can be extracted from an aqueous biological fluid into a nonpolar organic solvent. researchgate.netuu.nl This method is effective at removing non-lipid components but can be labor-intensive.

Solid-Phase Extraction (SPE): SPE offers a more controlled and often automated approach. The sample is passed through a solid sorbent cartridge (e.g., C18) that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an organic solvent. This technique is highly efficient for both cleanup and concentration. An octadecyl reversed-phase column has been noted for use in hyperforin extraction. researchgate.net

TechniquePrincipleAdvantagesCommon Application
Protein Precipitation Protein denaturation and removal using an organic solvent. science.govFast, simple, and requires minimal solvent.High-throughput screening in preclinical studies. science.gov
Liquid-Liquid Extraction Partitioning of the analyte between two immiscible liquid phases. uu.nlHigh recovery for lipophilic compounds, effective cleanup.Removal of polar interferences from aqueous samples. uu.nl
Solid-Phase Extraction Analyte retention on a solid sorbent followed by selective elution. researchgate.netHigh selectivity, reproducibility, and potential for automation.Concentrating analytes and removing a wide range of interferences.

Bioanalytical Method Development and Validation in Preclinical Research

For research applications, particularly in preclinical studies, any developed analytical method must be validated to ensure that the results are reliable and reproducible. science.govscience.gov

Method validation for this compound involves assessing several key parameters to ensure the integrity of the data generated. science.govunimib.it

Linearity and Range: This confirms that the detector response is directly proportional to the concentration of the analyte over a specified range. A calibration curve is generated, and its correlation coefficient (r²) is expected to be close to 1.0.

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Accuracy: This assesses the closeness of the measured concentration to the true concentration. It is determined by analyzing samples with known concentrations (quality control samples) and is expressed as the percentage of the nominal value.

Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). It provides an indication of the method's reliability during routine use.

Studies have confirmed the validation of HPLC methods for this compound, with results for these parameters falling within acceptable ranges for preclinical research. science.gov

Validation ParameterDescriptionMetric
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²)
Precision The closeness of agreement between a series of measurements from the same sample.Relative Standard Deviation (%RSD)
Accuracy The closeness of the measured value to the nominal or known true value.Percent recovery or % bias
Robustness The capacity to remain unaffected by small variations in method parameters.Consistency of results under varied conditions

Emerging Analytical Techniques and Their Potential Application in Hyperforin Research (e.g., Accelerator Mass Spectrometry for preclinical development)

While LC-MS is a powerful tool, emerging ultra-sensitive techniques hold potential for advancing preclinical hyperforin research. Accelerator Mass Spectrometry (AMS) is one such technology that is changing how human absorption, distribution, metabolism, and excretion (ADME) studies are conducted. tandfonline.com

AMS is an extremely sensitive analytical technique capable of detecting isotopes (like ¹⁴C) at exceptionally low levels. uniq.edu.iq In drug development, this allows for studies in humans using microdoses—doses so low they are pharmacologically inactive—to investigate the metabolic fate of a compound. tandfonline.comuniq.edu.iq

Potential Application in Hyperforin Research:

The application of AMS could offer significant advantages in the preclinical development phase of hyperforin-related research. By synthesizing a ¹⁴C-labeled version of this compound, researchers could:

Conduct detailed metabolism and distribution studies in animal models using far lower quantities of the compound than required for traditional methods.

Gain a clearer understanding of the compound's metabolic pathways and identify minor metabolites that might be missed by less sensitive techniques. uniq.edu.iq

Investigate covalent binding to proteins or other macromolecules, providing insights into mechanisms of action or potential liabilities.

The integration of AMS could provide a comprehensive metabolic profile early in the research and development process, guiding further investigation of complex natural products like hyperforin. tandfonline.com

Interactions with Endogenous Systems and Potential for Combination Research

Modulation of Endogenous Metabolites and Signaling Molecules

Hyperforin (B191548) dicyclohexylammonium (B1228976) salt exerts significant modulatory effects on a wide array of endogenous systems, from neurotransmitter reuptake to inflammatory pathways. A primary mechanism involves the activation of the transient receptor potential canonical 6 (TRPC6) ion channel. aphios.comscbt.commedchemexpress.com This activation leads to an influx of calcium and sodium ions, which is believed to be the basis for its inhibition of the neuronal reuptake of several key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. aphios.comnih.govdrugbank.com The compound's activity is not limited to monoamines; it also inhibits the uptake of the amino acid neurotransmitters GABA and L-glutamate. nih.govdrugbank.com

Beyond neurotransmitter systems, the compound is a potent activator of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that plays a crucial role in regulating the expression of genes involved in drug metabolism, such as the cytochrome P450 enzyme CYP3A4. aphios.comdrugbank.comscbt.com This interaction underscores the compound's potential to influence the metabolism of other substances.

The immunomodulatory and anti-inflammatory activities of hyperforin dicyclohexylammonium salt are linked to its ability to modulate key signaling molecules. Research has demonstrated its capacity to inhibit the release of interleukin-6 (IL-6) induced by various stimuli in astrocytoma cells and in whole blood. amazonaws.comnih.gov Furthermore, it has been shown to reduce the expression and secretion of interleukin-17A (IL-17A) in murine γδ T cells and to suppress the phosphorylation of MAPK and STAT3 pathways in stimulated keratinocytes. medchemexpress.com The compound also directly targets the enzymatic machinery of inflammation by inhibiting microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2. caymanchem.comnih.gov

Endogenous TargetObserved Effect of this compoundResearch Model
Neurotransmitter Transporters
Serotonin, Norepinephrine, DopamineInhibition of reuptake. aphios.comnih.govdrugbank.comNeuronal systems. nih.gov
GABA, L-GlutamateInhibition of reuptake. nih.govdrugbank.comNeuronal systems. nih.gov
Ion Channels
TRPC6 ChannelActivation, leading to increased intracellular Ca²+ and Na+. aphios.comscbt.commedchemexpress.commedchemexpress.comVarious cell types. scbt.commedchemexpress.com
Nuclear Receptors
Pregnane X Receptor (PXR)Activation, leading to modulation of target gene transcription (e.g., CYP3A4). aphios.comdrugbank.comscbt.comHepatic models. aphios.com
Inflammatory Mediators & Signaling
Interleukin-6 (IL-6)Inhibition of induced release. amazonaws.comnih.govHuman astrocytoma cells, rat whole blood. amazonaws.comnih.gov
Interleukin-17A (IL-17A)Reduction of expression and secretion. medchemexpress.comMurine splenic γδ T cells. medchemexpress.com
MAPK/STAT3 PathwaysSuppression of phosphorylation. medchemexpress.comTNF-α stimulated HaCaT cells. medchemexpress.com
Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1)Inhibition of activity. caymanchem.comnih.govCell-free assays, A549 cells. nih.gov
Cyclooxygenase-2 (COX-2)Inhibition of induction. nih.govIL-1β-stimulated A549 cells. nih.gov

Exploration of Interactions with Other Bioactive Compounds in Complex Natural Extracts

This compound is derived from hyperforin, a major lipophilic constituent of Hypericum perforatum extracts. mdpi.comresearchgate.net The complex phytochemical environment of the natural extract appears to influence the stability and activity of its components. Purified hyperforin is known to be sensitive to degradation by light and oxygen. mdpi.comresearchgate.net However, within the extract, it is thought to be protected by other natural antioxidant compounds, such as flavonoids. mdpi.comnih.gov This suggests a synergistic interaction where the chemical matrix of the extract enhances the viability of its key active ingredient.

Interacting Compound/Class in Hypericum ExtractPotential Interaction with HyperforinImplication
Antioxidant FlavonoidsProtection of hyperforin from oxidative degradation. mdpi.comnih.govEnhanced stability and bioavailability of hyperforin within the extract.
AdhyperforinPossesses a similar pharmacological profile. mdpi.comMay contribute additively to the overall activity of the extract.
Hypericin and PhenolsPotential for synergistic or antagonistic pro-apoptotic effects. nih.govThe net anticancer effect of the extract may be modulated by the ratio and interaction of these compounds.

Preclinical Research on Synergistic or Antagonistic Effects with Other Experimental Agents

Preclinical studies have begun to explore the potential for this compound to act in concert with or in opposition to other experimental agents. This research is critical for understanding its therapeutic applications, both as a standalone agent and in combination therapies.

A notable example of a synergistic interaction was observed in a study where hyperforin potentiated the antidepressant-like activity of lanicemine, an NMDA receptor antagonist, in mice. medchemexpress.com This finding suggests that combining these agents could lead to enhanced efficacy.

Conversely, research also points to more complex interactions that may be antagonistic or context-dependent. In a study investigating the anti-inflammatory effects of hyperforin-DCHA, it was found to inhibit lipopolysaccharide (LPS)-induced IL-6 release. nih.gov However, the effect was less potent in whole human blood compared to rat blood, and the concentrations required for inhibition in vitro were significantly higher than the plasma levels typically achieved in vivo. nih.gov This suggests that interactions with other components in human blood may antagonize its activity.

Further evidence of complex interactions comes from cancer research. Studies on human melanoma cells showed that while hyperforin salt on its own exerted an apoptotic effect, metastatic cells were more resistant to it compared to primary tumor cells. nih.gov Moreover, the pro-apoptotic efficacy of Hypericum extracts was sometimes greater than that of the purified hyperforin salt, suggesting that other compounds within the extract work synergistically to overcome resistance, or that hyperforin's effect might be antagonized in certain contexts when isolated. nih.gov The use of albumin to stabilize this compound in nanoparticle formulations for research also highlights the importance of formulation and delivery in achieving desired biological effects, pointing to synergistic potential with carrier molecules. science.govunimib.it

Experimental Agent/SystemType of Interaction with this compoundObserved OutcomeResearch Model
LanicemineSynergisticPotentiation of antidepressant-like activity. medchemexpress.comMice. medchemexpress.com
Components in Human BloodPotentially AntagonisticReduced efficacy in inhibiting LPS-induced IL-6 release compared to rat blood and required high concentrations. nih.govIn vitro whole blood assay. nih.gov
Other Hypericum Extract ComponentsSynergisticStronger pro-apoptotic effect on melanoma cells from the whole extract compared to hyperforin salt alone. nih.govHuman melanoma cell lines. nih.gov
AlbuminSynergistic (Formulation)Stabilization of the compound in nanoparticle formulations for experimental use. science.govunimib.itIn vitro cell culture systems. unimib.it

Future Directions and Emerging Research Avenues for Hyperforin Dicyclohexylammonium Salt

Exploration of Novel Molecular Targets and Unidentified Pathways

While the primary mechanisms of hyperforin (B191548) are linked to the inhibition of neurotransmitter reuptake and activation of the transient receptor potential canonical 6 (TRPC6) channel, emerging research seeks to identify novel molecular interactions and signaling cascades. nih.govdrugbank.comtebubio.com The compound's broad bioactivity profile strongly suggests that its effects are not limited to a single pathway. abcam.com

Initial research identified that hyperforin inhibits the uptake of a wide array of neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and L-glutamate. nih.govresearchgate.net This action is not due to direct binding at transporter sites but is thought to be related to an increase in intracellular sodium ion concentration. nih.govresearchgate.net Furthermore, hyperforin is a known activator of the pregnane (B1235032) X receptor (PXR), a key regulator of drug-metabolizing enzymes like CYP3A4 and CYP2C9. drugbank.comnih.gov

More recent investigations are exploring its role in inflammatory pathways. For instance, studies using human astrocytoma cells (U373MG) have shown that hyperforin-DCHA can inhibit the release of interleukin-6 (IL-6), a pro-inflammatory cytokine, when stimulated by substances like lipopolysaccharide (LPS). nih.gov This finding indicates that hyperforin likely interacts with intracellular steps involved in the synthesis or release of IL-6, pointing towards undiscovered targets in anti-inflammatory signaling. nih.gov Its demonstrated anticancer activities, such as inducing apoptosis in chronic myelogenous leukemia cells through mitochondrial pathways, also open up new avenues for identifying targets related to cell cycle control and programmed cell death. amazonaws.com

Target/Pathway Known/Emerging Observed Effect Relevant Research Model
Neurotransmitter Reuptake KnownInhibition of serotonin, norepinephrine, dopamine, GABA, glutamate (B1630785) uptake. nih.govdrugbank.comSynaptosomal preparations. researchgate.net
TRPC6 Ion Channel KnownActivation of the channel, leading to increased intracellular Ca2+ and Na+. drugbank.comtebubio.commedchemexpress.comElectrophysiology in various cell types. researchgate.net
Pregnane X Receptor (PXR) KnownActivation, leading to induction of metabolic enzymes (e.g., CYP3A4). aphios.comdrugbank.comnih.govPrimary human hepatocytes. nih.govelsevierpure.com
Interleukin-6 (IL-6) Signaling EmergingInhibition of induced IL-6 release. nih.govamazonaws.comHuman astrocytoma cells (U373MG). nih.govamazonaws.com
Mitochondrial Apoptosis Pathway EmergingDisruption of mitochondrial membrane potential, release of cytochrome c, activation of caspases. amazonaws.comChronic myelogenous leukemia cells (K562). amazonaws.com

Development of Advanced In Vitro and Organoid Models for Comprehensive Mechanistic Studies

To better understand the complex actions of hyperforin dicyclohexylammonium (B1228976) salt, researchers are moving from traditional 2D cell cultures to more physiologically relevant systems. nih.gov While conventional models such as human astrocytoma (U373MG) cells and whole blood have been instrumental in studying effects on cytokine release, they have limitations. nih.gov One significant challenge highlighted in these systems is the limited stability of hyperforin-DCHA in typical cell culture media, where its degradation can be rapid without the presence of stabilizing agents like fetal calf serum (FCS). aun.edu.eg

The development of advanced in vitro models aims to overcome these hurdles and provide more accurate predictions of human responses:

3D Cell Cultures and Organoids: These models mimic the three-dimensional structure and complexity of human organs. nih.govnih.govucsd.edu Patient-derived tumor organoids, for example, can replicate the behavior of the original tumor and are valuable for screening drug responses in a personalized manner. youtube.com For hyperforin research, cerebral organoids could offer profound insights into its neurological effects, allowing for the study of hyperexcitability and the complex interplay of different neural cell types in a human-relevant context. nih.gov

Patient-Specific Induced Pluripotent Stem Cells (iPSCs): The use of iPSCs allows for the investigation of a compound's effect on cells derived directly from patients. This approach has been used to probe the therapeutic potential of targeting TRPC6, a known target of hyperforin, for Alzheimer's disease in live neurons generated from patient-specific iPSCs. abcam.com

These advanced systems provide a more nuanced environment to study the compound's mechanisms, though they also necessitate new strategies to ensure the stability and bioavailability of hyperforin-DCHA within these complex microenvironments. aun.edu.eg

Innovative Preclinical Animal Model Development for Specific Pathologies

Preclinical animal models remain essential for understanding the systemic effects of hyperforin dicyclohexylammonium salt in vivo. Research has utilized various models to investigate its therapeutic potential for specific conditions.

Models of Depression: The forced swim test in rodents is a classical behavioral model used to screen for antidepressant activity. Hyperforin-DCHA has been shown to decrease immobility time in this test, providing in vivo evidence for its antidepressant effects. amazonaws.com

Models of Inflammation: To investigate its anti-inflammatory properties, a common model is croton oil-induced edema in mice. Hyperforin-DCHA has demonstrated activity in this model, confirming its potential as a topical anti-inflammatory agent. amazonaws.com

Pharmacokinetic and Toxicity Models: Standard rat and mouse models are used to study the pharmacokinetics and basic toxicological profile of the compound. thieme-connect.comnih.gov For instance, studies in rats were used to determine plasma concentrations and clearance rates after oral administration. thieme-connect.com Subacute toxicity studies in mice help to establish a preliminary understanding of the compound's effects during long-term administration. nih.gov

Future development in this area involves creating more sophisticated animal models that better replicate the genetic and pathological complexities of human diseases, such as transgenic mouse models of neurodegenerative diseases or patient-derived xenograft (PDX) models for cancer research.

Model Type Specific Model Pathology/Purpose Key Finding
In Vitro Human Astrocytoma Cells (U373MG)InflammationInhibition of IL-6 release. nih.gov
In Vitro Chronic Myelogenous Leukemia Cells (K562)CancerInduction of apoptosis. amazonaws.com
In Vitro Whole Rat/Human BloodInflammationInhibition of LPS-induced IL-6 release. nih.gov
In Vivo Forced Swim Test (Rodent)DepressionDecreased immobility time. amazonaws.com
In Vivo Croton Oil-Induced Edema (Mouse)InflammationPrevention of edema. amazonaws.com
In Vivo Subacute Toxicity Study (Mouse)ToxicologyAssessment of long-term administration effects. nih.gov

Application of Computational and Structural Biology Approaches for Hyperforin-Target Interactions

Computational and structural biology methods are providing unprecedented insight into how hyperforin interacts with its molecular targets at an atomic level. These approaches are crucial for understanding its mechanism of action and for guiding the development of new, more specific derivatives.

X-Ray Crystallography: A major breakthrough was the determination of the 2.1 Å crystal structure of hyperforin in complex with the ligand-binding domain of the human pregnane X receptor (PXR). nih.govelsevierpure.com This study revealed that hyperforin binding induces significant conformational changes, increasing the size of the receptor's binding pocket. nih.govelsevierpure.com This structural flexibility helps explain how PXR can be activated by a wide variety of compounds. nih.gov

Molecular Modeling and Simulation: Physiologically based pharmacokinetic (PBPK) modeling has been used to simulate and predict the extent of drug-drug interactions caused by hyperforin's induction of CYP enzymes. nih.gov These models can provide valuable insights into how the compound affects the metabolism of other drugs, helping to anticipate clinical outcomes. nih.gov

AI-Based Structure Prediction: For targets where experimental structures are incomplete, such as the TRPC6 ion channel, researchers have employed artificial intelligence-based protein structure prediction algorithms. researchgate.net These computational methods were used to predict the binding region of hyperforin on the C-terminus of TRPC6, providing critical insights that were then validated against experimental data. researchgate.net This synergy between computational prediction and experimental validation is a powerful tool for drug discovery. researchgate.net

Strategies for Improving Research Stability and Bioavailability in Complex Experimental Systems

A significant challenge in the study of hyperforin is its inherent instability; it is sensitive to degradation by light, oxygen, and heat. researchgate.net The use of the dicyclohexylammonium salt is itself a primary strategy to enhance stability compared to the parent molecule. aphios.com However, even in this form, careful handling and specific formulation strategies are required for reliable experimental outcomes.

Improving Stability in Solutions: The stability of hyperforin is highly dependent on the solvent and pH. It is more stable in acidified methanolic solutions and degrades rapidly in basic conditions or in less polar solvents like n-hexane. researchgate.net For in vitro cell culture experiments, the addition of fetal calf serum (FCS) or albumin nanoparticles has been shown to significantly stabilize hyperforin-DCHA in the medium. aun.edu.eg During extraction and purification, the use of antioxidants such as ascorbic acid is recommended to prevent oxidative degradation. researchgate.net

Stabilization in the Solid State: For long-term storage, complexation with cyclodextrins has proven to be an effective strategy. While some cyclodextrins can catalyze degradation, complexation with 1.8-methyl-β-cyclodextrin showed an excellent stabilizing effect, with minimal degradation observed after six months at room temperature. researchgate.net

Addressing Bioavailability: The oral bioavailability of hyperforin is a critical factor for its in vivo activity. Research has shown that its absorption can be limited by the action of intestinal efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of cells. nih.govnih.gov Understanding and overcoming these transport mechanisms, potentially through co-administration with P-gp inhibitors, is a key area of future research to enhance its systemic exposure in preclinical models. nih.gov

Q & A

Q. What is the primary molecular mechanism of Hyperforin dicyclohexylammonium salt in cellular models?

this compound functions as a potent agonist of transient receptor potential canonical 6 (TRPC6) channels, activating non-selective Ca²⁺ influx. This modulation of intracellular calcium signaling underpins its pharmacological effects, including anti-inflammatory and antiproliferative activities. Key experimental validations include:

  • TRPC6 Activation : Direct activation of TRPC6 channels in HaCaT keratinocytes, leading to MAPK/STAT3 pathway inhibition .
  • Calcium Flux Assays : Use of fluorescent calcium indicators (e.g., Fluo-4) to quantify TRPC6-dependent Ca²⁺ influx in transfected HEK293 cells .

Q. What in vivo models are validated for studying its anti-inflammatory effects?

The imiquimod (IMQ)-induced murine psoriasis model is widely employed:

  • Methodology : Daily intraperitoneal administration (e.g., 1–5 mg/kg) reduces epidermal thickening, CD3⁺ T-cell infiltration, and pro-inflammatory cytokines (IL-17A, IL-23) .
  • Outcome Metrics : Psoriasis Area Severity Index (PASI) scoring, histopathological analysis, and qPCR for cytokine profiling .

Q. What are critical handling and storage protocols for this compound?

  • Storage : Store at -20°C under inert gas (e.g., argon) in light-resistant containers to prevent degradation .
  • Safety Precautions : Use PPE (gloves, goggles) due to skin/eye corrosion risks (GHS Category 1B/1) and aquatic toxicity (GHS Category 1) .
  • Solubility : ≥10 mg/mL in DMSO; avoid aqueous buffers without stabilizers like albumin .

Advanced Research Questions

Q. How can researchers address stability challenges in vitro?

this compound is prone to oxidation and aggregation. Stabilization strategies include:

  • Albumin Nanoparticles : Co-incubation with 0.5–2% bovine serum albumin (BSA) enhances solubility and bioactivity in keratinocyte cultures .
  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage .

Q. How to reconcile species-specific discrepancies in cytokine modulation?

Inhibition of IL-6 release varies significantly between models:

  • Rat vs. Human Blood : IC₅₀ for LPS-induced IL-6 inhibition is ~10-fold lower in rat whole blood (1.6 pM) compared to human blood, likely due to pharmacokinetic differences .
  • Experimental Design : Cross-validate findings using primary human cells (e.g., peripheral blood mononuclear cells) and adjust dosing regimens accordingly .

Q. What mechanisms drive its pro-apoptotic effects in leukemia cells?

In K562 chronic myelogenous leukemia cells, apoptosis is mediated via mitochondrial pathways:

  • Key Markers : Cytochrome c release, caspase-3 activation, and Bax/Bcl-2 ratio modulation .
  • Methodology : Flow cytometry (Annexin V/PI staining) and Western blotting for apoptotic proteins .

Q. Does this compound exhibit synergistic effects with other TRP modulators?

Preliminary evidence suggests combinatory potential:

  • TRPA1/TRPV1 Co-Activation : Co-treatment with hydroxy-α-sanshool (TRPA1/V1 agonist) amplifies Ca²⁺ signaling in neuronal models .
  • Experimental Optimization : Use calcium imaging with selective TRP channel inhibitors (e.g., SKF-96365 for TRPC6) to dissect contributions .

Data Contradictions and Resolution Strategies

Q. Inconsistent IL-17α Suppression Across Immune Cell Types

  • Observation : Strong inhibition in γδ T-cells vs. limited effect in Th17 cells .
  • Resolution : Conduct cell-type-specific RNA-seq to identify differential TRPC6 expression or compensatory pathways (e.g., TRPC3/7).

Q. Divergent Anticancer Efficacy in Solid vs. Hematologic Tumors

  • Evidence : Potent activity in leukemia (K562) but variable results in solid tumors .
  • Strategy : Evaluate tumor microenvironment factors (e.g., hypoxia, TRPC6 isoform expression) using 3D spheroid models .

Methodological Recommendations

  • Dosing Range : 0.1–10 µM for in vitro studies; 1–5 mg/kg for murine models .
  • Key Assays :
    • Calcium Imaging : Fura-2 AM or Fluo-4 in TRPC6-transfected cells .
    • Cytokine Profiling : Multiplex ELISA for IL-6, IL-17A, and TNF-α in supernatants .
    • Pathway Analysis : Phospho-antibody arrays for MAPK/STAT3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.